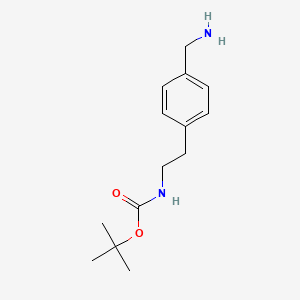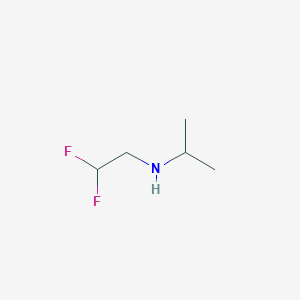
(2,2-Difluoroethyl)(propan-2-yl)amine
Übersicht
Beschreibung
(2,2-Difluoroethyl)(propan-2-yl)amine, also known as DFEPA, is a chemical compound with the molecular formula C6H14F2N. It is a colorless liquid with a boiling point of 87-88°C and is primarily used in scientific research. DFEPA is a versatile compound that has been used in various fields of research, including medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The exact mechanism of action of (2,2-Difluoroethyl)(propan-2-yl)amine is not fully understood. However, studies have suggested that (2,2-Difluoroethyl)(propan-2-yl)amine exerts its therapeutic effects by inhibiting key enzymes and pathways involved in disease progression. For example, (2,2-Difluoroethyl)(propan-2-yl)amine has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity can prevent the invasion and metastasis of cancer cells.
Biochemical and physiological effects:
(2,2-Difluoroethyl)(propan-2-yl)amine has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that (2,2-Difluoroethyl)(propan-2-yl)amine can modulate the expression of various genes involved in disease progression. Additionally, (2,2-Difluoroethyl)(propan-2-yl)amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, (2,2-Difluoroethyl)(propan-2-yl)amine has been found to possess antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
(2,2-Difluoroethyl)(propan-2-yl)amine has several advantages for laboratory experiments. It is a stable and non-toxic compound, making it safe to handle. Additionally, (2,2-Difluoroethyl)(propan-2-yl)amine is readily available and can be synthesized using a simple and efficient method. However, there are some limitations to the use of (2,2-Difluoroethyl)(propan-2-yl)amine in laboratory experiments. For example, (2,2-Difluoroethyl)(propan-2-yl)amine is not very soluble in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving (2,2-Difluoroethyl)(propan-2-yl)amine. One area of interest is the development of (2,2-Difluoroethyl)(propan-2-yl)amine-based drugs for cancer treatment. Additionally, (2,2-Difluoroethyl)(propan-2-yl)amine has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Furthermore, (2,2-Difluoroethyl)(propan-2-yl)amine has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Wissenschaftliche Forschungsanwendungen
(2,2-Difluoroethyl)(propan-2-yl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Studies have shown that (2,2-Difluoroethyl)(propan-2-yl)amine can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, (2,2-Difluoroethyl)(propan-2-yl)amine has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2,2-difluoroethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N/c1-4(2)8-3-5(6)7/h4-5,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDLHGCLVACEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoroethyl)(propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



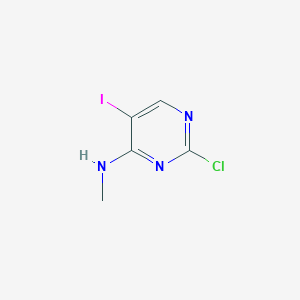

![[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid](/img/structure/B3211840.png)
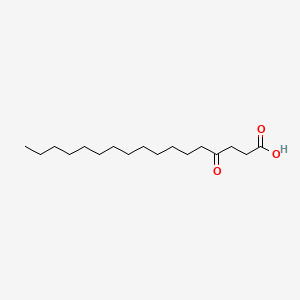
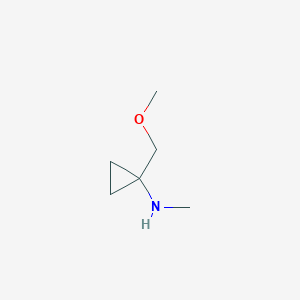


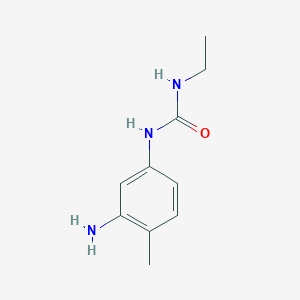
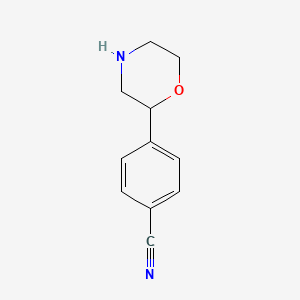
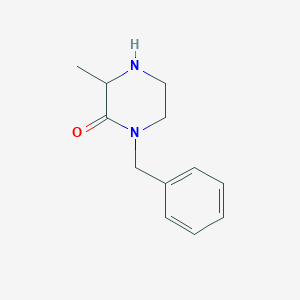

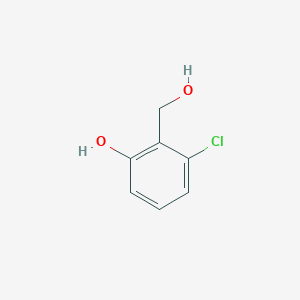
![7-Iodo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3211904.png)
